molecular formula C15H17N3OS B2512795 2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide CAS No. 2034481-69-9

2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Cat. No. B2512795
CAS RN: 2034481-69-9
M. Wt: 287.38
InChI Key: XBKQVJQGRHWXGO-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .

Scientific Research Applications

Antitumor Agents

Several studies have explored derivatives of pyrimidine for their potential as antitumor agents. For instance, classical antifolate compounds synthesized with pyrimidine structures have shown excellent inhibition of human dihydrofolate reductase (DHFR), essential for DNA synthesis in tumor cells, alongside significant antitumor activity in various cancer cell lines (Gangjee et al., 2007; Gangjee et al., 2009). These compounds are synthesized by attaching aryl thiols to key intermediates, demonstrating the structural significance of thio-substituted pyrimidines in developing potent antitumor agents.

Antimicrobial Activity

Research on novel heterocycles, including pyrimidine derivatives, has shown promising antimicrobial properties against various bacterial and fungal strains. For example, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a versatile precursor, were assessed for their insecticidal activity against the cotton leafworm, indicating the broad applicability of pyrimidine structures in developing new antimicrobial agents (Fadda et al., 2017).

Enzyme Inhibition

Pyrimidine derivatives have also been investigated for their role in inhibiting enzymes involved in folate metabolism pathways, crucial for cell replication and survival. This includes the design and synthesis of classical and nonclassical pyrrolo[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase (TS) and DHFR, highlighting the therapeutic potential of these compounds in treating diseases caused by pathogens that rely on folate metabolism (Gangjee et al., 2006).

properties

IUPAC Name

2-benzylsulfanyl-N-(2-pyrimidin-5-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-15(11-20-10-13-4-2-1-3-5-13)18-7-6-14-8-16-12-17-9-14/h1-5,8-9,12H,6-7,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKQVJQGRHWXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

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